molecular formula C19H24N4O4S B7775849 M2I-1 CAS No. 6063-97-4

M2I-1

Cat. No.: B7775849
CAS No.: 6063-97-4
M. Wt: 404.5 g/mol
InChI Key: BWEKPQUKWLNUKX-UHFFFAOYSA-N
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Description

M2I-1 is a synthetic compound known for its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M2I-1 typically involves the condensation of 4-(diisobutylamino)-3-nitrobenzaldehyde with thiobarbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

M2I-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-[4-(diisobutylamino)-3-aminobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione .

Scientific Research Applications

M2I-1 has several scientific research applications:

Mechanism of Action

The mechanism of action of M2I-1 involves its interaction with specific molecular targets. It directly targets the hydrophobic core of the Mad2 protein and selectively disrupts the Mad2-Cdc20 complex formation. This disruption impairs the mitotic spindle assembly checkpoint function, leading to reduced mitotic duration and potential cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    5-[4-(diisobutylamino)-3-aminobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A reduced derivative with an amino group instead of a nitro group.

    5-[4-(diisobutylamino)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A derivative with a chlorine substituent on the aromatic ring.

Uniqueness

The uniqueness of M2I-1 lies in its specific nitrobenzylidene-thiobarbiturate structure, which imparts distinct chemical and biological properties. Its ability to selectively target the Mad2 protein and disrupt the Mad2-Cdc20 complex formation sets it apart from other similar compounds .

Properties

IUPAC Name

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEKPQUKWLNUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387207
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-97-4
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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